molecular formula C11H13N3O2S B14221908 2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 500574-41-4

2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine

Katalognummer: B14221908
CAS-Nummer: 500574-41-4
Molekulargewicht: 251.31 g/mol
InChI-Schlüssel: IITLNYUZEPGUGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The presence of a nitro group and a methylsulfanyl group in this compound suggests potential unique biological activities and chemical reactivity.

Eigenschaften

CAS-Nummer

500574-41-4

Molekularformel

C11H13N3O2S

Molekulargewicht

251.31 g/mol

IUPAC-Name

2-methyl-4-methylsulfanyl-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C11H13N3O2S/c1-7-5-11(17-2)13-9-4-3-8(14(15)16)6-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3

InChI-Schlüssel

IITLNYUZEPGUGU-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])SC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-(methylsulfanyl)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized under acidic conditions to form the desired benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other benzodiazepines.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, similar to other benzodiazepines.

    Pathways Involved: The binding to GABA receptors enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, the nitro and methylsulfanyl groups may contribute to unique interactions with other biological targets, potentially leading to antimicrobial or anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Nitrazepam: Another benzodiazepine with hypnotic and anticonvulsant effects.

    Clonazepam: Used for its anticonvulsant and anxiolytic properties.

Uniqueness

2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of both a nitro group and a methylsulfanyl group. These functional groups may impart distinct chemical reactivity and biological activities compared to other benzodiazepines. The combination of these groups in the benzodiazepine scaffold could lead to novel pharmacological properties and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.